rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate
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Overview
Description
rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b][1,4]oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate include:
- tert-butyl rac-(4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride
- rac-tert-butyl (4aR,7aS)-6-oxo-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both tert-butyl and ethyl groups.
Properties
Molecular Formula |
C14H24N2O5 |
---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
6-O-tert-butyl 3-O-ethyl (3S,4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate |
InChI |
InChI=1S/C14H24N2O5/c1-5-19-12(17)10-8-20-11-7-16(6-9(11)15-10)13(18)21-14(2,3)4/h9-11,15H,5-8H2,1-4H3/t9-,10-,11-/m0/s1 |
InChI Key |
OSUXWAOEEBRENI-DCAQKATOSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CO[C@H]2CN(C[C@@H]2N1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1COC2CN(CC2N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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